molecular formula C29H46O4 B602815 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol CAS No. 66107-60-6

14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol

Cat. No. B602815
CAS RN: 66107-60-6
M. Wt: 458.7 g/mol
InChI Key:
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Description

14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol is a natural diterpene compound . Its molecular formula is C29H46O4 .


Molecular Structure Analysis

The molecular structure of 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol contains a total of 84 bonds, including 38 non-H bonds, 1 multiple bond, 1 double bond, 7 six-membered rings, 6 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

The molecular weight of 14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol is 458.7 g/mol . It has a topological polar surface area of 58.9 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has a complexity of 894 .

Scientific Research Applications

Anticancer Drug Production

Baccatin is a crucial precursor in the biosynthesis pathway of paclitaxel , a globally recognized effective cancer chemotherapeutic agent . Paclitaxel is used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers . The supply of paclitaxel mainly relies on the chemical semi-synthetic method which uses the more abundant precursor compound 10-deacetylbaccatin III (10-DAB) in Taxus species as substrate .

Metabolic Engineering

Researchers have discovered a number of enzymes that have allowed them to replicate the biosynthesis process of baccatin III in a much more abundant crop, which could boost mass production of paclitaxel in the near future .

Biotechnological Production

The production of the main precursor baccatin III has been reconstituted in a heterologous host, providing unprecedented perspectives for biotechnological production of this prominent anticancer drug .

Biotransformation Strategy

An integrated strategy based on 10-DAB extraction and in situ whole-cell biotransformation of renewable Taxus needles to produce Baccatin III has been developed . This method can shorten the production process of Taxus extraction for baccatin III synthesis and provide a reliable strategy for the efficient production of baccatin III by recombinant strains and the improvement of resource utilization rate of Taxus needles .

Pharmaceutical Industry

Baccatin III is currently strongly dependent on plant source material (in vitro cell cultures or raw tree biomass) for producing the precursor baccatin III, the latter being finally chemically modified to yield the active product paclitaxel .

Sustainable Manufacturing

The whole industrial process of paclitaxel manufacturing is highly costly due to low production rates. It would be of utmost urgency to propel innovations aiming at implementing new, efficient, and sustainable processes for the manufacturing of most of these precious natural products .

Mechanism of Action

Target of Action

The primary target of Baccatin is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Baccatin interacts with its target, the microtubules, by stabilizing them . This stabilization prevents the normal dynamic reorganization of the microtubule network that is essential for vital cellular functions, particularly during mitosis . The interaction of Baccatin with microtubules is well described, but the lack of high-resolution structural information on a tubulin-Baccatin complex precludes a comprehensive description of the binding determinants that affect its mechanism of action .

Biochemical Pathways

Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel , a well-known anticancer drug . The biosynthesis of Baccatin involves several enzymes, some of which have been characterized . The complete stepwise biosynthetic reactions from the well-characterized di-oxygenated

Pharmacokinetics

It is known that the pharmacological activity of paclitaxel, a derivative of baccatin, is mainly determined by the ester side chain at the c-13 position, the a ring, the c-2 benzoyl group, and the oxetane ring in its structure .

Result of Action

The molecular and cellular effects of Baccatin’s action primarily involve the disruption of normal cell division. By stabilizing microtubules, Baccatin prevents their disassembly, which is necessary for mitosis . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

properties

IUPAC Name

(1S,2R,5R,7R,8R,10S,11R,14S,15S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3/t18-,19+,20-,21+,22+,25+,26-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQSPIDOGLAJKQ-BLZAXGAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4([C@]25C=C[C@@]6([C@H]4CC(CC6)(C)C)OO5)C)(C[C@H]([C@@H](C3(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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